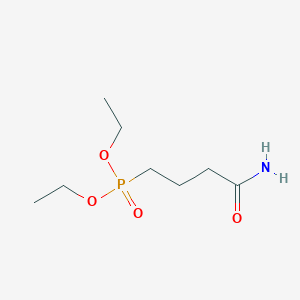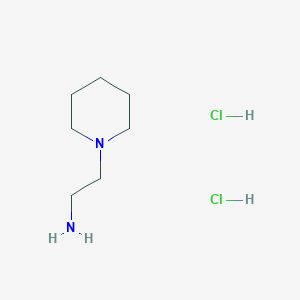
Dihydrochlorure de 2-(pipéridin-1-YL)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
2-(Piperidin-1-yl)ethanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethanamine dihydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-(Piperidin-1-yl)ethanamine dihydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-1-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include substituted piperidines, amides, and nitriles, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)ethanamine dihydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-3-yl)ethanamine dihydrochloride
- 2-(4-Ethylpiperidin-1-yl)ethanamine
- N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
Uniqueness
2-(Piperidin-1-yl)ethanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
Propriétés
Numéro CAS |
100911-49-7 |
|---|---|
Formule moléculaire |
C7H17ClN2 |
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
2-piperidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-8H2;1H |
Clé InChI |
APXACTBZFIKVCP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN.Cl.Cl |
SMILES canonique |
C1CCN(CC1)CCN.Cl |
| 100911-49-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


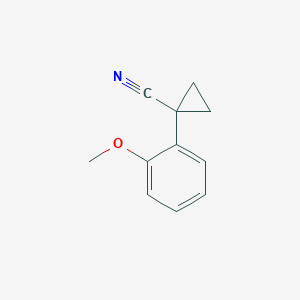
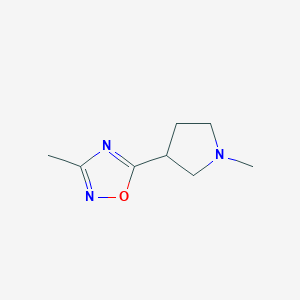


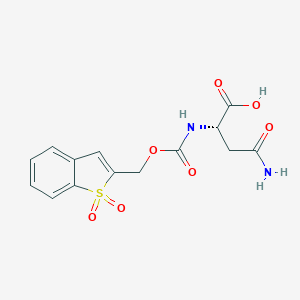

![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
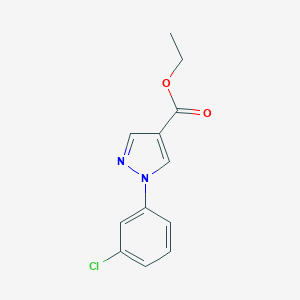
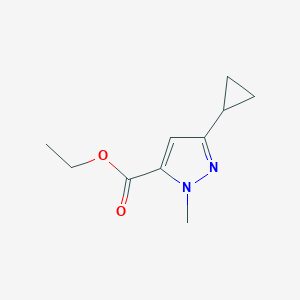
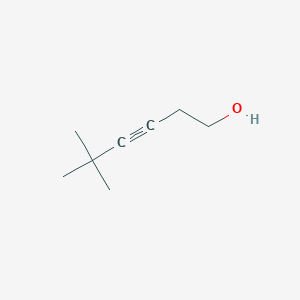
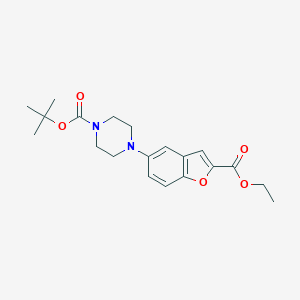
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)
